![molecular formula C6H5BrN4 B1442695 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-47-7](/img/structure/B1442695.png)
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Overview
Description
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C6H5BrN4 . It is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents and PRMT5 inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine, a key component of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, has been reported in the literature. The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t -Bu . Various approaches have been developed to synthesize triazine derivatives, with 4-amino-3-thioxo-6-substituted-1,2,4-triazin-ones and 4-amino-3-hydrazino-6-substituted-1,2,4-triazin-5-ones as starting materials .
Molecular Structure Analysis
The molecular structure of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazin-4-amine core, which is a type of heterocyclic compound .
Physical And Chemical Properties Analysis
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has a molecular weight of 213.03 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not well-documented in the literature.
Scientific Research Applications
Antiviral Drug Development
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: is a key moiety in the synthesis of antiviral drugs like Remdesivir. This compound has shown efficacy against a wide array of RNA viruses, including SARS/MERS-CoV, and has been approved for emergency treatment of severe COVID-19 symptoms .
Cancer Therapy
The compound’s derivatives are integral to several kinase inhibitors used in cancer therapy. For instance, it’s part of the structure of drugs like avapritinib and Remdesivir , which target kinases involved in cancer cell proliferation .
Inhibitors of Cellular Proliferation
Specific derivatives of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine have been identified as inhibitors that slow cellular proliferation, particularly in human colon tumor cell lines. This application is crucial for developing treatments that target cancerous cells while sparing healthy ones .
Treatment of Ebola and Other Emerging Viruses
Analogues of this compound have been utilized in the treatment of Ebola, showcasing its potential in combating emerging viral threats. Its ability to inhibit RNA-dependent RNA polymerase (RdRp) is particularly valuable in this context .
Anti-Norovirus Activity
Recent studies have revealed that 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which include the 5-Bromopyrrolo derivative, can inhibit both murine and human norovirus RdRp, indicating a promising avenue for treating norovirus infections .
Hedgehog Signaling Pathway Inhibition
The compound is also being studied as an inhibitor of the hedgehog (Hh) signaling pathway. This pathway is implicated in the development of various cancers, and its inhibition could lead to new cancer therapies .
Mechanism of Action
Target of Action
The primary target of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is the kinase family of enzymes . These enzymes play a crucial role in cell signaling and are often dysregulated in cancer .
Mode of Action
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells .
Biochemical Pathways
The compound affects the kinase signaling pathways . By inhibiting the activity of kinases, it disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
It’s worth noting that similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine’s action include the disruption of kinase signaling pathways, leading to the death of cancer cells . This compound is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents .
properties
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXPHHOTNGTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729360 | |
Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937047-47-7 | |
Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.